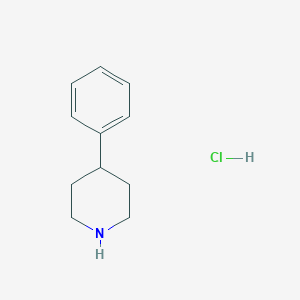
4-フェニルピペリジン塩酸塩
概要
説明
4-Phenylpiperidine hydrochloride (4-PPH) is an organic compound that belongs to the class of piperidine compounds. It is a white crystalline solid with a melting point of 134-136°C and a molecular weight of 239.74 g/mol. 4-PPH is an important synthetic intermediate used in the production of various pharmaceuticals and other compounds. It is also used in the synthesis of other piperidine compounds, such as 4-methylpiperidine and 4-methoxy-piperidine. 4-PPH has a variety of applications in the fields of medicine, chemistry, and biotechnology.
科学的研究の応用
薬理学的薬剤の合成
4-フェニルピペリジン塩酸塩: は、様々な薬理学的薬剤の合成における主要な中間体です。その構造は、幅広い生物学的活性を示す化合物の創製において重要です。 ピペリジン部分は多くの医薬品に共通しており、ピペリジン環の修飾は、潜在的な治療的用途を持つ新薬につながる可能性があります .
神経伝達物質輸送阻害剤の開発
この化合物は、神経伝達物質輸送阻害剤の合成における反応物として役立ちます。これらの阻害剤は、うつ病、統合失調症、パーキンソン病などの治療に重要な役割を果たすドパミン受容体部位と相互作用することができます。 神経伝達物質の再取り込みを阻害することにより、これらの化合物はシナプスの神経伝達を強化することができます .
CCR5 アンタゴニストの創製
研究者は、4-フェニルピペリジン塩酸塩 を使用して CCR5 アンタゴニストを開発しています。これらのアンタゴニストは、HIV-1 の阻害において重要であり、CCR5 はウイルスが宿主細胞に侵入して感染するために使用するコリセプターです。 この経路を阻害することは、HIV 感染を予防するための有望な戦略です .
有機合成と触媒
有機化学において、4-フェニルピペリジン塩酸塩 は、様々な合成経路の原料および中間体として使用されます。触媒の役割を果たし、水素化、環化、アミノ化などの反応に関与しています。 これらのプロセスは、複雑な有機分子の構築において基本的なものです .
農薬研究
この化合物は、農薬の開発にも使用されています。 その誘導体は、害虫の特定の生物学的標的と相互作用するように設計することができ、より効果的であり、環境に対する潜在的な害が少なくなる可能性のある新しい殺虫剤や除草剤の創製につながります .
染料および顔料の製造
染料の分野では、4-フェニルピペリジン塩酸塩 は、新しい色と顔料の開発に貢献する化合物の合成に使用されます。 これらの用途は、テキスタイルから印刷まで、新しくて安定した顔料の需要が絶えず高まっている幅広い産業において重要です .
作用機序
Target of Action
4-Phenylpiperidine hydrochloride is a chemical compound that is closely related to the opioid analgesic meperidine . Its primary targets are the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .
Mode of Action
As an opioid agonist, 4-Phenylpiperidine hydrochloride binds to the μ-opioid receptors, leading to their activation . This interaction inhibits ascending pain pathways, altering the perception of pain and resulting in central nervous system depression . The onset of action is slightly more rapid than with morphine, and the duration of action is slightly shorter .
Biochemical Pathways
The activation of μ-opioid receptors by 4-Phenylpiperidine hydrochloride affects several biochemical pathways. It can lead to less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . The exact downstream effects of these pathways are complex and can vary depending on the specific context and individual.
Pharmacokinetics
It is known that the compound has a rapid onset of action and a slightly shorter duration of action compared to morphine
Result of Action
The primary result of 4-Phenylpiperidine hydrochloride’s action is the relief of moderate to severe acute pain . It also has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B . It has been used for intravenous regional anesthesia, peripheral nerve blocks, and intraarticular, epidural, and spinal analgesia .
Safety and Hazards
将来の方向性
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
生化学分析
Cellular Effects
It is known that the compound is the base structure for a variety of opioids , which suggests that it may have similar effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a base structure for various opioids , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
4-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZJLQCUYUTZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145467 | |
| Record name | 4-Phenylpiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10272-49-8 | |
| Record name | 4-Phenylpiperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the structural significance of the phenyl ring in 4-Phenylpiperidine derivatives for their analgesic activity?
A: While the provided abstracts don't delve into the specific mechanism of analgesic action, they highlight the structural analysis of these compounds. [, ] The crystal structure analysis of Pethidine hydrochloride, a 4-Phenylpiperidine derivative, reveals that the phenyl ring adopts an equatorial position relative to the piperidine ring. [] This spatial arrangement could be crucial for interaction with biological targets, potentially influencing the analgesic properties of these compounds. Further research is needed to elucidate the specific structure-activity relationships.
Q2: Can you provide examples of analytical techniques used to characterize 4-Phenylpiperidine derivatives?
A: The research papers primarily employ X-ray crystallography to determine the three-dimensional structures of these compounds. [, ] This technique provides valuable insights into bond lengths, bond angles, and overall conformation. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, are mentioned as tools for structural analysis and evaluation of synthesized derivatives. []
Q3: The abstract of one paper mentions "competition for adsorption to glass." [] What does this imply about the analysis of these compounds?
A3: This technique likely refers to a method for quantifying the compound in biological fluids. By measuring the competition between the target compound ((+)-(3R), (4S)-3-[(4methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride (FG 4963)) and a known standard for binding to glass surfaces, researchers can indirectly determine the concentration of the compound. This method highlights the need for sensitive analytical techniques to study these compounds in biological systems.
Q4: What can be inferred about the potential for different isomers of 4-Phenylpiperidine derivatives to exhibit varied pharmacological effects?
A: One study mentions that the structural determination of 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride is part of a broader investigation into several isomers of synthetic 4-phenylpiperidine derivatives used clinically as analgesics. [] This suggests that subtle differences in the spatial arrangement of atoms within these isomers could lead to significant variations in their binding affinities, target interactions, and ultimately, their analgesic effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


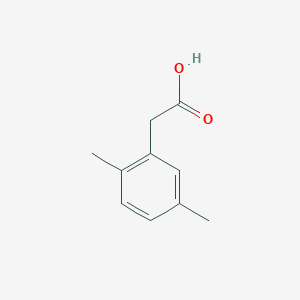
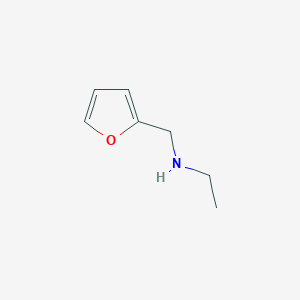


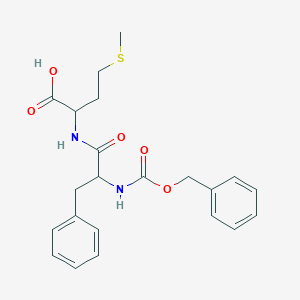
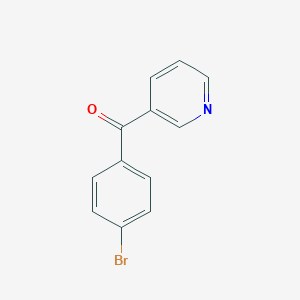

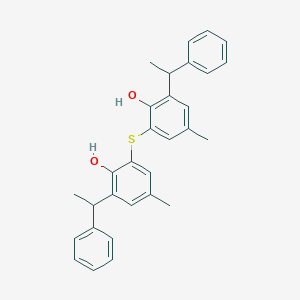
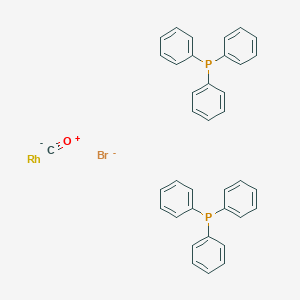
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)

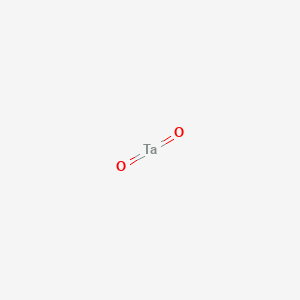

![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)